molecular formula C20H20N2O3S2 B2642518 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-70-7

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2642518
CAS RN: 919848-70-7
M. Wt: 400.51
InChI Key: DIMZGMYDHGMNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific investigations.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds incorporating the sulfamoyl moiety, related structurally to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, have been synthesized and shown to possess promising antimicrobial properties. This research, focusing on the synthesis of novel heterocyclic compounds with the sulfamoyl moiety, has highlighted their potential as antimicrobial agents against various bacterial and fungal strains (Darwish et al., 2014).

Anticancer Activities

Anticancer Activity of Thiazole Derivatives

Derivatives of N-(thiazol-2-yl)acetamide, closely related to the target compound, have been synthesized and tested for their anticancer activities. These derivatives have shown reasonable activity against different cancer cell lines, especially melanoma-type cell lines, indicating their potential as anticancer agents (Duran & Demirayak, 2012). Additionally, certain 5-methyl-4-phenyl thiazole derivatives have demonstrated selective cytotoxicity against human lung adenocarcinoma cells, further supporting their potential use in cancer therapy (Evren et al., 2019).

Antioxidant Properties

Antioxidant Activity of Amidomethane Sulfonyl-linked Bis Heterocycles

Amidomethane sulfonyl-linked heterocycles related to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide have been prepared and tested for their antioxidant activity. Some derivatives, such as E-(2-(p-methylphenyl)lsulfonylethenesulfonyl)-N-(4-(p-methylphenyl)oxazol-2-yl)acetamide, exhibited excellent antioxidant activities, surpassing even the standard Ascorbic acid (Talapuru et al., 2014).

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-4-5-14(2)17(10-13)18-12-26-20(21-18)22-19(23)11-15-6-8-16(9-7-15)27(3,24)25/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMZGMYDHGMNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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